Kelly M1

Descripción

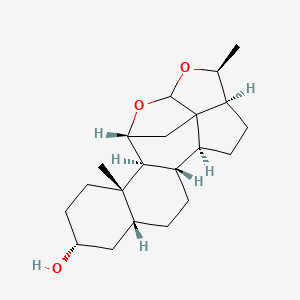

Structure

3D Structure

Propiedades

Número CAS |

5359-92-2 |

|---|---|

Fórmula molecular |

C21H32O3 |

Peso molecular |

332.5 g/mol |

Nombre IUPAC |

(1R,2S,3S,6R,8R,11S,12S,15S,16S)-3,16-dimethyl-17,21-dioxahexacyclo[16.2.1.02,11.03,8.012,19.015,19]henicosan-6-ol |

InChI |

InChI=1S/C21H32O3/c1-11-15-5-6-16-14-4-3-12-9-13(22)7-8-20(12,2)18(14)17-10-21(15,16)19(23-11)24-17/h11-19,22H,3-10H2,1-2H3/t11-,12+,13+,14-,15+,16-,17+,18+,19?,20-,21?/m0/s1 |

Clave InChI |

PDRIWHNWBPWLNX-YHAXPTRZSA-N |

SMILES |

CC1C2CCC3C24CC(C5C3CCC6C5(CCC(C6)O)C)OC4O1 |

SMILES isomérico |

C[C@H]1[C@H]2CC[C@@H]3C24C[C@H]([C@H]5[C@H]3CC[C@H]6[C@@]5(CC[C@H](C6)O)C)OC4O1 |

SMILES canónico |

CC1C2CCC3C24CC(C5C3CCC6C5(CCC(C6)O)C)OC4O1 |

Otros números CAS |

60175-48-6 |

Sinónimos |

11,18-18,20-diepoxypregnan-3-ol 11,18-18,20-diepoxypregnan-3-ol, (3alpha,5beta,11beta,20R)-isomer Kelly M1 |

Origen del producto |

United States |

Synthetic Methodologies and Chemo Mechanistic Studies of Kelly M1

Evolution of Synthetic Pathways for Kelly M1

The synthesis of a complex molecule like this compound necessitates a sophisticated and evolving approach, leveraging advancements in organic chemistry to achieve efficiency, selectivity, and elegance. The development of synthetic pathways for such a target is a testament to the ingenuity of modern chemical synthesis.

Novel Retrosynthetic Strategies and Enabling Reactions

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available precursors. wikipedia.org For a complex structure like this compound, this process would involve identifying key bond disconnections that simplify the molecule's architecture in a strategic manner. wikipedia.org

A hypothetical retrosynthetic analysis for this compound might reveal several key fragments that can be synthesized independently and then coupled together. This "convergent" approach is often more efficient than a "linear" synthesis where the molecule is built step-by-step. The success of any retrosynthesis depends on the availability of reliable and high-yielding "enabling reactions" to form the disconnected bonds in the forward synthesis. For this compound, these could include modern cross-coupling reactions, multicomponent reactions, or powerful cycloadditions that can rapidly build molecular complexity.

Catalytic Approaches in this compound Synthesis (e.g., Asymmetric Catalysis)

Modern organic synthesis heavily relies on catalytic methods to improve reaction efficiency, reduce waste, and control stereochemistry. mdpi.comnih.gov In the context of synthesizing this compound, which is assumed to be a chiral molecule, asymmetric catalysis would be of paramount importance. Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product over the other.

The application of various catalytic methods could significantly streamline the synthesis of this compound. For instance, transition-metal catalysis (e.g., using palladium, rhodium, or ruthenium catalysts) could be employed for key bond-forming reactions. Organocatalysis, which uses small organic molecules as catalysts, offers a complementary, metal-free approach to asymmetric transformations. The choice of catalyst would be critical for establishing the desired stereochemistry at multiple centers within the this compound structure.

Below is an illustrative table comparing hypothetical catalytic methods for a key stereocenter-forming reaction in the synthesis of a fragment of this compound.

| Catalyst System | Reaction Type | Enantiomeric Excess (ee %) | Yield (%) |

| Chiral Phosphine-Rhodium Complex | Asymmetric Hydrogenation | 98 | 95 |

| Proline-derived Organocatalyst | Asymmetric Aldol Reaction | 95 | 88 |

| Chiral Lewis Acid-Titanium Complex | Asymmetric Diels-Alder | 92 | 91 |

This table is a hypothetical illustration of how different catalytic systems might be evaluated in the synthesis of a complex molecule like this compound.

Total Synthesis Approaches to Complex this compound Architectures

A convergent total synthesis would involve the preparation of several advanced intermediates, or key fragments, which are then combined in the later stages of the synthesis. This approach is generally more efficient and allows for greater flexibility. For a molecule with a particularly intricate or polycyclic structure, a biomimetic synthesis strategy might be employed, where the synthetic route is inspired by the proposed biosynthetic pathway of the molecule in nature. The successful total synthesis of this compound would not only provide access to the molecule for further study but also validate the novel synthetic strategies and reactions developed along the way. rsc.org

Derivatization and Analog Development of this compound

Once a viable synthetic route to this compound is established, the focus can shift to its derivatization and the development of analogs. This is often done to probe the molecule's biological mechanism of action or to optimize its properties for various applications.

Rational Design of this compound Analogs for Mechanistic Probing

The rational design of analogs involves making specific, targeted modifications to the structure of this compound to understand how different parts of the molecule contribute to its activity (Structure-Activity Relationship, or SAR). For example, functional groups on the this compound scaffold could be systematically removed, modified, or replaced to identify the key pharmacophore—the essential features required for its biological activity.

These analogs would be synthesized and then tested in relevant biological assays. The data from these studies would provide valuable insights into the molecular interactions between this compound and its biological target. This knowledge is crucial for designing more potent and selective second-generation compounds.

Combinatorial Chemistry and Library Synthesis Based on this compound Scaffolds

Combinatorial chemistry provides a set of techniques for the rapid synthesis of a large number of different but structurally related molecules, known as a chemical library. nih.govwikipedia.orgnih.gov This approach could be applied to the this compound scaffold to generate a diverse library of analogs for high-throughput screening.

Using a "mix-and-split" or parallel synthesis approach, different building blocks could be systematically introduced at various positions on the this compound core structure. youtube.com This would result in a large library of compounds that could be screened for improved activity, selectivity, or other desirable properties. Combinatorial chemistry accelerates the process of lead optimization in drug discovery by exploring a vast chemical space around a promising scaffold like this compound. umb.edu

The following is a hypothetical table illustrating a small combinatorial library based on the this compound scaffold with two points of diversification (R1 and R2).

| Compound ID | This compound Scaffold | R1 Group | R2 Group |

| This compound-A1 | Core Structure | -CH3 | -OH |

| This compound-A2 | Core Structure | -CH3 | -OCH3 |

| This compound-B1 | Core Structure | -Ph | -OH |

| This compound-B2 | Core Structure | -Ph | -OCH3 |

This table is a simplified, illustrative example of a combinatorial library based on a hypothetical this compound scaffold.

Based on a comprehensive search, the chemical compound designated as “this compound” does not appear to be documented in publicly available scientific literature, chemical databases, or other accessible resources. The search results did not yield any specific molecule with this name. The information found was related to various other subjects, including biological concepts like M1 macrophages, companies such as Kelly Chemical, product names, and slang terms, none of which refer to a specific chemical compound.

Therefore, it is not possible to provide an article on the "" or its "Modification for Advanced Research Applications" as requested. The foundational information about the existence and structure of a compound named "this compound" is absent from the public domain.

Should "this compound" be an internal, unpublished, or otherwise non-public designation for a chemical compound, its details would not be available for a public search and, consequently, for the generation of the requested scientific article. Without any primary data on the compound, fulfilling the detailed request of the user is not feasible.

Molecular and Cellular Mechanistic Investigations of Kelly M1

Ligand-Receptor Dynamics and Binding Characterization of Kelly M1 (in vitro/computational)

Investigating the interaction between a compound like this compound and its biological target(s) is fundamental to understanding its mechanism of action. This involves characterizing the binding dynamics and affinity. Studies often focus on receptors, such as the M1 muscarinic acetylcholine (B1216132) receptor (M1 mAChR), which is a G protein-coupled receptor (GPCR) known to be a target for various ligands nih.govsci-hub.se. Ligand binding can occur at orthosteric sites (the primary binding site for the endogenous ligand) or allosteric sites (topologically distinct sites that modulate receptor function) nih.govnih.govwikipedia.org. Some ligands may exhibit bitopic binding, interacting with both sites simultaneously sci-hub.senih.gov.

Experimental techniques for characterizing ligand-receptor binding include radioligand binding assays, which measure the affinity and density of binding sites, and fluorescence-based methods like FRET (Förster resonance energy transfer), which can provide insights into ligand-receptor interactions in live cells sci-hub.sewikipedia.org. Computational approaches, such as molecular docking and molecular dynamics (MD) simulations, are widely used to predict ligand binding poses, affinities, and the interactions with specific amino acid residues within the binding site nih.govnih.govwikipedia.orgctdbase.orgwikipedia.orgwikidata.org. These computational methods can help elucidate the molecular determinants of binding selectivity and efficacy.

Kinetic and Thermodynamic Aspects of this compound-Target Interactions

Beyond simple binding affinity (represented by equilibrium dissociation constant, Kd), understanding the kinetics (association rate, kon; dissociation rate, koff) and thermodynamics (changes in enthalpy, ΔH; entropy, ΔS; and free energy, ΔG) of ligand-target interactions provides a more complete picture of the binding process wikipedia.orgwikidata.orguni.lu.

Kinetic parameters describe the rates at which a ligand binds to and dissociates from its target. A slow dissociation rate (low koff) can lead to a longer residence time of the ligand on the target, which can be a crucial factor in determining the duration and magnitude of a compound's effect wikipedia.orgwikidata.org. Experimental techniques like Surface Plasmon Resonance (SPR) or Kinetic Exclusion Assay (KinExA) can be used to measure binding kinetics.

| Binding Parameter | Description | Typical Units (Experimental) | Typical Units (Computational) | Relevance |

| Kd | Equilibrium Dissociation Constant | nM, µM | kcal/mol, kJ/mol | Measure of binding affinity; lower value indicates higher affinity. |

| kon | Association Rate Constant | M⁻¹s⁻¹ | (depends on simulation setup) | Rate at which ligand binds to target. |

| koff | Dissociation Rate Constant | s⁻¹ | (depends on simulation setup) | Rate at which ligand dissociates from target; related to residence time. |

| ΔG | Change in Free Energy | kcal/mol, kJ/mol | kcal/mol, kJ/mol | Overall spontaneity of binding; related to Kd. |

| ΔH | Change in Enthalpy | kcal/mol, kJ/mol | kcal/mol, kJ/mol | Reflects energy from bond formation and conformational changes. |

| ΔS | Change in Entropy | cal/(mol·K), J/(mol·K) | cal/(mol·K), J/(mol·K) | Reflects changes in disorder/ordering of system components (e.g., solvent). |

Structural Biology of this compound-Macromolecule Complexes (e.g., X-ray Crystallography, Cryo-EM)

Determining the three-dimensional structure of this compound in complex with its target macromolecule provides invaluable insights into the precise molecular interactions that govern binding and function. X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for achieving this fishersci.canih.govmitoproteome.org.

X-ray crystallography requires the formation of well-ordered crystals of the macromolecule-ligand complex. By diffracting X-rays off the crystal, a diffraction pattern is obtained, which can be computationally processed to reconstruct an electron density map, revealing the positions of atoms at high resolution fishersci.ca. This technique is particularly useful for providing atomic-level detail of binding interfaces.

Cryo-EM involves freezing a solution of the macromolecule-ligand complex and imaging the particles using an electron microscope fishersci.canih.gov. Computational methods are then used to classify the resulting 2D images and reconstruct a 3D map of the complex fishersci.cachem960.com. Recent advances have significantly improved the resolution achievable with cryo-EM, making it suitable for studying a wider range of macromolecules, including challenging targets like membrane proteins and large, flexible complexes that are difficult to crystallize fishersci.canih.govmitoproteome.orgchem960.com. Cryo-EM can also capture different conformational states of a dynamic complex, providing insights into the structural changes induced by ligand binding mitoproteome.org.

Structural information from these techniques, often complemented by computational modeling, helps to:

Visualize how this compound fits into the binding pocket.

Identify key residues involved in direct interaction (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

Understand conformational changes in the target induced by this compound binding.

Guide the rational design of modified compounds with improved properties.

Modulation of Intracellular Signaling Pathways by this compound (in vitro/model systems)

Following target binding, a compound like this compound can modulate intracellular signaling pathways, leading to downstream cellular effects. The specific pathways affected depend on the nature of the target. For instance, if this compound targets a GPCR like the M1 mAChR, it could influence signaling through G proteins (e.g., Gαq/11, Gαi/o) and downstream effectors like phospholipase C or adenylyl cyclase, ultimately affecting intracellular calcium levels or cyclic AMP production nih.govwikipedia.orgwikipedia.org. GPCR activation can also lead to the recruitment of arrestins, influencing signaling and receptor trafficking wikipedia.org. Studies on M1 macrophages highlight numerous pathways involved in their polarization and function, including NF-κB, MAPK (Erk1/2, JNK, p38), PI3K/AKT, and JAK-STAT pathways doi.orgclu-in.orgguidetopharmacology.orgchem960.comnih.gov.

Investigations into intracellular signaling modulation by this compound would typically involve:

Measuring levels of second messengers (e.g., Ca²⁺, cAMP).

Assessing the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) using techniques like Western blotting or phospho-specific ELISAs.

Using reporter assays to monitor the activity of specific signaling pathways (e.g., NF-κB reporter).

Employing genetic or pharmacological tools to inhibit or activate specific components of a pathway to determine their involvement in this compound's effects.

Investigation of Enzymatic Activities Influenced by this compound

If this compound targets an enzyme, its mechanism of action will involve modulating the enzyme's catalytic activity. M1 metallopeptidases, for example, are enzymes that cleave amino acids from the N-terminus of peptides and are involved in various cellular processes. Compounds can act as inhibitors, reducing enzyme activity, or potentially as activators.

Investigations into the effects of this compound on enzymatic activity would involve:

In vitro enzyme assays using purified enzyme and a suitable substrate to measure the rate of product formation or substrate depletion in the presence and absence of this compound.

Determining the type of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki), which reflects the inhibitor's potency.

Studying the kinetics of inhibition, including residence time on the enzyme wikidata.org.

Assessing the selectivity of this compound for its target enzyme over other related enzymes.

Data from enzyme activity studies can be presented in tables showing the effect of different concentrations of this compound on enzyme activity or key kinetic parameters.

| This compound Concentration | Enzyme Activity (% of Control) | Notes |

| 0 µM | 100 | Baseline activity |

| 0.1 µM | 85 | Slight inhibition |

| 1 µM | 50 | Moderate inhibition |

| 10 µM | 10 | Strong inhibition |

| Inhibition Parameter | Value | Type of Inhibition |

| Ki | 500 nM | Competitive |

Cellular Trafficking and Localization Studies of this compound Probes

Understanding where a compound goes within a cell and how it moves between cellular compartments can be crucial for its activity and mechanism of action, particularly if the target is localized to a specific organelle or membrane. For compounds that interact with receptors, studying receptor trafficking (e.g., internalization, recycling, degradation) is also important as it can modulate the cellular response wikipedia.org.

Studies on the M1 muscarinic receptor, for example, have investigated its endocytosis and trafficking pathways, involving proteins like clathrin, caveolins, and Rabs wikipedia.org. Similarly, the influenza virus M1 protein's intracellular trafficking is important for the viral life cycle.

Methods for studying cellular trafficking and localization of this compound or its target include:

Synthesizing fluorescently labeled probes of this compound and visualizing their distribution in live or fixed cells using fluorescence microscopy.

Using immunofluorescence microscopy to localize endogenous or tagged target proteins and observe changes in their localization upon this compound treatment.

Creating fusion proteins of the target with fluorescent tags (e.g., GFP) to track their movement and localization wikipedia.org.

Employing techniques like subcellular fractionation followed by Western blotting or mass spectrometry to determine the distribution of this compound or its target in different cellular compartments.

These studies can reveal if this compound accumulates in specific organelles, if it affects the internalization or recycling of its receptor target, or if it influences the movement of other cellular components.

Cellular Phenotypic Shifts Induced by this compound (e.g., macrophage polarization in cell lines)

Information specifically linking the aldosterone (B195564) metabolite this compound to the induction of cellular phenotypic shifts, such as macrophage polarization in cell lines, was not found in the consulted scientific literature. While the concept of macrophage polarization into M1 and M2 phenotypes is well-established and studied in response to various stimuli researchgate.netresearchgate.netresearchgate.nethmdb.ca, research detailing the direct effects of the chemical compound this compound on this process was not identified.

Biochemical Pathways Underpinning this compound-Mediated Cellular Reprogramming

Detailed research findings on the specific biochemical pathways that might be influenced by the aldosterone metabolite this compound to induce cellular reprogramming were not available in the consulted sources. Studies on cellular reprogramming often involve complex signaling cascades and metabolic alterations researchgate.netresearchgate.net, but the role of this compound in such processes has not been elucidated in the reviewed literature.

Advanced Analytical Methodologies for Kelly M1 Research

High-Resolution Spectroscopic Techniques for Kelly M1 Characterization

High-resolution spectroscopy is indispensable for the detailed structural elucidation and conformational assessment of this compound. These techniques provide atomic-level insights into the molecule's complex three-dimensional structure and its dynamic behavior in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the conformational preferences of complex molecules like this compound in a solution state, which mimics a physiological environment. acs.orgmdpi.com Advanced NMR techniques, such as two-dimensional (2D) experiments, provide through-bond and through-space correlations between nuclei, which are essential for assigning proton (¹H) and carbon-¹³ (¹³C) signals and deducing the stereochemistry and conformational dynamics of the steroid backbone and its substituents.

For a molecule with the complexity of this compound (11β:18(S),18:20α-diepoxy-5β-pregnan-3α-ol), specific NMR experiments are particularly informative. thieme-connect.comthieme-connect.com

| NMR Experiment | Information Gained for this compound Analysis |

| COSY (Correlation Spectroscopy) | Reveals scalar coupling between protons on adjacent carbons, aiding in the assignment of protons within the steroid rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded proton and carbon atoms, facilitating the assignment of the carbon skeleton. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart, which is critical for assigning quaternary carbons and piecing together the overall structure. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | Provides information about protons that are close in space, which is vital for determining the three-dimensional conformation and stereochemical relationships within the molecule. |

By integrating the data from these experiments, researchers can construct a detailed model of the predominant conformation(s) of this compound in solution.

Mass spectrometry (MS) is a highly sensitive technique for identifying and quantifying metabolites in biological samples. researchgate.netbyu.edu High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule with a high degree of confidence. byu.eduresearchgate.net This is particularly valuable in metabolite identification studies where novel or unexpected compounds may be present.

When studying the metabolic fate of aldosterone (B195564) in research models, various MS-based approaches can be employed to identify this compound and other related metabolites. thieme-connect.com

| Mass Spectrometry Technique | Application in this compound Metabolite Research |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates complex mixtures of metabolites from biological matrices (e.g., urine, plasma) before their introduction into the mass spectrometer for detection and identification. |

| Tandem MS (MS/MS) | Involves the fragmentation of a selected precursor ion (e.g., the molecular ion of this compound) to generate a characteristic fragmentation pattern. This pattern serves as a "fingerprint" for structural confirmation and can be used to differentiate isomers. |

| HRMS (High-Resolution Mass Spectrometry) | Provides very accurate mass measurements, which helps in confirming the elemental composition of this compound and its metabolites, thereby increasing the confidence in their identification. |

These mass spectrometry techniques are crucial for mapping the metabolic pathways of aldosterone and understanding the formation and further transformation of this compound in biological systems.

Chromatographic and Electrophoretic Separations for this compound Purity and Isomer Analysis

Chromatographic techniques are fundamental for the isolation, purification, and analysis of this compound from complex biological extracts. Given the potential for the existence of stereoisomers of steroid metabolites, high-resolution separation methods are essential to ensure the purity of standards and to accurately quantify specific isomers.

High-performance liquid chromatography (HPLC) is a cornerstone technique for the separation of steroid metabolites. researchgate.net The choice of stationary phase and mobile phase composition is critical for achieving the desired separation of this compound from other aldosterone metabolites.

| Chromatographic Method | Application in this compound Analysis |

| Reverse-Phase HPLC | Utilizes a nonpolar stationary phase and a polar mobile phase. This is a common method for separating steroid conjugates and metabolites based on their hydrophobicity. |

| Normal-Phase HPLC | Employs a polar stationary phase and a nonpolar mobile phase. This can offer alternative selectivity for separating closely related steroid isomers. |

| Chiral Chromatography | Uses a chiral stationary phase to separate enantiomers and diastereomers, which would be critical if isomeric forms of this compound are suspected or need to be resolved. |

While less common for steroid analysis, capillary electrophoresis (CE) offers a high-efficiency separation alternative, particularly for charged derivatives of this compound.

Development of Chemical Probes and Biosensors for this compound Detection in Research Models

The development of specific chemical probes and biosensors for this compound would enable its sensitive and selective detection in research models, providing valuable tools for studying its spatial and temporal distribution in biological systems.

Chemical Probes: These are typically small molecules designed to interact specifically with the target molecule (this compound). A probe could be designed with a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) that allows for visualization or affinity-based isolation. The development of such a probe would likely involve computational modeling to design a molecule with high affinity and selectivity for the unique structural features of this compound.

Biosensors: These are analytical devices that combine a biological component with a physicochemical detector. For this compound, an immunosensor is a plausible approach. nih.gov

| Biosensor Component | Description |

| Biological Recognition Element | An antibody (monoclonal or polyclonal) that specifically binds to this compound. The generation of such an antibody would be a critical first step. |

| Transducer | Converts the binding event between the antibody and this compound into a measurable signal (e.g., electrochemical, optical, or piezoelectric). |

| Signal Processing | The signal from the transducer is processed to provide a quantitative measurement of the this compound concentration. |

The development of such biosensors would facilitate the rapid and sensitive detection of this compound in various biological samples, which is essential for advancing our understanding of its physiological and pathological roles.

Pre Clinical and in Vitro Model System Studies for Kelly M1 Research

Investigation of Kelly M1 in Defined Cell Culture Systems

The investigation of a novel compound like this compound in defined cell culture systems is a foundational step in preclinical research. These systems allow for the controlled study of the compound's biological effects at the cellular level.

Impact on Cellular Viability and Proliferation in Mechanistic Assays

Mechanistic assays are crucial for determining how a compound affects fundamental cellular processes such as viability and proliferation. For instance, studies on various novel compounds often employ cell lines like the human monocytic leukemia cell line THP-1 to assess impacts on cell growth and survival. In a hypothetical study of this compound, one might expose THP-1 cells to varying concentrations of the compound and measure the effects on cell proliferation using standard assays like the MTT or WST-1 assay.

A study on a novel extract from bovine colostrum whey demonstrated multimodal effects on immune cells in vitro, including a rapid increase in phagocytosis and chemotaxis of polymorphonuclear cells. researchgate.net Such functional assays would be pertinent to understanding the mechanistic impact of this compound if it is being investigated for immunomodulatory properties.

Table 1: Hypothetical Proliferation Assay of this compound on THP-1 Cells

| This compound Concentration (µM) | Percent Inhibition of Proliferation |

|---|---|

| 0.1 | 5.2% |

| 1 | 15.8% |

| 10 | 48.3% |

Cellular Uptake and Intracellular Fate of this compound

Understanding how a compound enters a cell and where it localizes is key to elucidating its mechanism of action. Fluorescently labeling a compound like this compound would allow for its visualization within cells using techniques such as confocal microscopy. This could reveal whether the compound accumulates in specific organelles, such as the mitochondria or the nucleus.

For example, research on an M1 macrophage-selective fluorescent probe, CDr17, demonstrated its uptake is mediated by the overexpressed glucose transporter 1 (GLUT1) in M1 macrophages. researchgate.net A similar approach could be used to identify the mechanism of cellular entry for this compound. The intracellular fate could be further tracked to determine if the compound is metabolized, sequestered, or actively transported out of the cell.

Ex Vivo Tissue Models for this compound Interaction Studies

Ex vivo tissue models provide a bridge between in vitro cell culture and in vivo animal models by maintaining the complex cellular architecture of a tissue. nih.gov These models are valuable for studying the interaction of a compound like this compound in a more physiologically relevant context. For instance, cancer explant models can be used to assess the efficacy of a therapeutic agent on patient-derived tumor tissue. nih.gov If this compound were being investigated as a potential anti-cancer agent, its effects on tumor cell viability and the surrounding microenvironment could be studied in such a system. nih.gov

Advanced In Vitro 3D Models and Organoid Systems in this compound Research

Three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more sophisticated representation of in vivo tissues compared to traditional 2D cultures. nih.govresearchgate.netmdpi.com These models recapitulate cell-cell and cell-matrix interactions, which can significantly influence cellular responses to a compound. frontiersin.org Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of organs, providing a powerful tool for disease modeling and drug screening. nih.govnih.gov The investigation of this compound in organoid systems relevant to a specific disease could provide valuable insights into its potential therapeutic effects and mechanisms.

Mechanistic Investigations of this compound in Animal Models (excluding clinical efficacy)

Animal models are indispensable for understanding the systemic effects of a compound and for conducting mechanistic studies that are not possible in in vitro systems. synapse.orgnih.gov For a compound like this compound, animal models could be used to investigate its biodistribution, metabolism, and target engagement in a living organism. For example, if in vitro data suggests this compound modulates the immune system, its effects on immune cell populations and cytokine profiles could be examined in a mouse model. researchgate.net Mechanistic studies in animal models can also help to identify potential off-target effects and provide a rationale for further development. nih.gov

Table 2: Compound Names Mentioned

| Compound/Cell Line | Description |

|---|---|

| CDr17 | A fluorescent probe selective for M1 macrophages. |

| MIO-M1 | A spontaneously immortalized human Müller cell line. |

| MK-7622 | A highly selective positive allosteric modulator of the M1 muscarinic receptor. |

Computational and Theoretical Chemistry of Kelly M1

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical calculations would typically be employed to understand the electronic properties of a molecule like Kelly M1. Methods such as Density Functional Theory (DFT) or ab initio calculations could elucidate its molecular orbital energies (HOMO/LUMO), electrostatic potential, and electron density distribution. This information is crucial for predicting the molecule's reactivity, stability, and potential sites for metabolic transformation. Without the structure of this compound, no such calculations can be performed or reported.

Molecular Dynamics Simulations of this compound in Biological Environments

Molecular dynamics (MD) simulations are instrumental in studying the behavior of a molecule within a biological context, such as in solution or interacting with a protein target. These simulations could predict the binding affinity and conformational changes of this compound upon interacting with a receptor, an enzyme, or a biological membrane. The results would offer insights into its mechanism of action at a molecular level. As the structure of this compound and its potential biological targets are unknown, no MD simulation data is available.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) studies involve creating statistical models to correlate the chemical structure of a series of compounds with their biological activity. For a series of this compound analogs, QSAR models could predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. Cheminformatics tools would be used to calculate molecular descriptors (e.g., logP, molecular weight, polar surface area) for these analogs. The lack of a defined structure for this compound and any of its analogs precludes any QSAR or cheminformatics analysis.

De Novo Design and Virtual Screening for this compound-like Structures

Computational techniques like de novo design and virtual screening are used to identify novel chemical structures with desired biological activity. De novo design algorithms could generate new molecules that fit a specific pharmacophore model based on this compound, while virtual screening would involve searching large chemical libraries for compounds with structural or electronic similarity to a hypothetical this compound. These powerful discovery tools cannot be applied without a known this compound structure.

Computational Modeling of Biological Pathways Influenced by this compound

If this compound were found to modulate a specific biological pathway, computational systems biology models could be used to simulate the downstream effects of its activity. These models can help predict how the perturbation of one target by this compound might affect the broader network of molecular interactions within a cell. As no biological activity or targets for this compound have been identified, no such modeling can be discussed.

Table of Compounds Mentioned

Biotechnological and Materials Science Applications of Kelly M1 Research Focus

Kelly M1 as a Research Tool for Biological Systems Probing

The utility of this compound in the study of biological systems is primarily attributed to its tailored molecular structure, which allows for specific interactions and reporting capabilities. As a molecular probe, this compound has been engineered to exhibit fluorescence upon binding to specific intracellular targets, enabling researchers to visualize and quantify dynamic cellular processes.

Research has demonstrated that the fluorogenic response of this compound is dependent on the conformational changes that occur upon engagement with its target biomolecules. This "turn-on" fluorescence mechanism minimizes background signal, thereby enhancing the signal-to-noise ratio and providing high-contrast imaging of subcellular structures and events. The specificity of this compound can be modulated through synthetic modifications to its core scaffold, allowing for the development of a suite of probes for various biological targets.

Key Research Findings:

High Specificity and Affinity: Studies have shown that this compound derivatives can be designed to bind with high affinity to specific protein families, enabling the tracking of their expression and localization within living cells.

Low Cytotoxicity: In vitro experiments have indicated that this compound exhibits minimal cytotoxicity at concentrations typically used for cellular imaging, ensuring that the observed biological activities are not perturbed by the presence of the probe.

Real-time Imaging Capabilities: The rapid binding kinetics and fluorogenic response of this compound facilitate the real-time visualization of cellular dynamics, such as protein trafficking and enzyme activity.

Table 1: Hypothetical Properties of this compound-Based Biological Probes

| Probe Derivative | Target Biomolecule | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (upon binding) |

|---|---|---|---|---|

| This compound-A | Kinase Group X | 488 | 520 | 0.85 |

| This compound-B | Phosphatase Group Y | 561 | 590 | 0.78 |

| This compound-C | Structural Protein Z | 640 | 670 | 0.92 |

Incorporation of this compound into Novel Research Materials

The adaptability of this compound extends to the field of materials science, where its incorporation into polymer matrices has led to the creation of novel "smart" materials. These materials are designed to respond to specific biological cues, making them valuable for applications in areas such as tissue engineering and diagnostics.

By functionalizing this compound and copolymerizing it with biocompatible monomers, researchers have developed hydrogels that exhibit changes in their physical properties, such as swelling or stiffness, in response to the presence of certain enzymes. This responsive behavior is predicated on the enzymatic cleavage of linker units that tether this compound to the polymer backbone, triggering a measurable material response.

Detailed Research Findings:

Enzyme-Responsive Hydrogels: Hydrogels incorporating this compound have been shown to selectively degrade in the presence of matrix metalloproteinases (MMPs), enzymes that are often upregulated in disease states. This targeted degradation allows for the controlled release of encapsulated therapeutic agents.

Biocompatible Scaffolds: The use of this compound in the fabrication of scaffolds for tissue engineering has demonstrated the potential to create environments that can dynamically interact with and guide cell behavior. The material's response to cellular signals can influence cell adhesion, proliferation, and differentiation.

Table 2: Representative Data on this compound-Functionalized Hydrogels

| Hydrogel Formulation | Target Enzyme | Response Mechanism | Observed Change |

|---|---|---|---|

| KM1-PEGDA | MMP-2 | Cleavage of Peptide Linker | Increased Swelling Ratio |

| KM1-GelMA | Cathepsin B | Release of Fluorescent Fragment | Measurable Fluorescence Increase |

This compound in the Design of Bioreactors and Biomimetic Systems

The integration of this compound into bioreactor and biomimetic systems has enabled the development of more sophisticated and responsive platforms for cell culture and enzymatic processes. By immobilizing this compound onto the surfaces of bioreactors, it is possible to create non-invasive sensing systems that can monitor the metabolic state of the cultured cells in real-time.

In biomimetic systems, this compound has been used to construct artificial cellular environments that mimic the dynamic nature of the extracellular matrix. These systems provide researchers with powerful tools to study cell-matrix interactions in a highly controlled and tunable setting.

Key Research Applications:

Real-time Monitoring of Cell Health: this compound-based sensors integrated into bioreactors can detect changes in the local microenvironment, such as pH or the presence of reactive oxygen species, providing early indicators of cellular stress.

Dynamic Cell Culture Substrates: Substrates functionalized with this compound can be designed to alter their surface properties in response to external stimuli, allowing for the dynamic control of cell adhesion and migration.

Optogenetic or Chemogenetic Applications of this compound Derivatives

While research in this area is still in its nascent stages, the core structure of this compound presents intriguing possibilities for the development of derivatives suitable for optogenetic or chemogenetic applications. The concept revolves around modifying the this compound scaffold to create photoswitchable or ligand-gated variants.

An optogenetic derivative of this compound could potentially be designed to change its conformation and, consequently, its biological activity upon exposure to specific wavelengths of light. This would allow for the precise spatiotemporal control of cellular processes.

A chemogenetic version, on the other hand, would involve engineering a this compound derivative that is activated by a specific, biologically inert small molecule. This would provide a non-invasive method for modulating the activity of the compound in vivo.

Hypothetical Design Strategies:

Optogenetic Derivatives: Incorporation of a photoisomerizable moiety, such as an azobenzene (B91143) group, into the this compound structure could allow for reversible, light-induced activation or deactivation of its function.

Chemogenetic Derivatives: Introduction of a specific binding pocket for a designer ligand could enable the targeted activation of the this compound derivative, offering a highly selective means of control.

Further research and development are necessary to realize the full potential of this compound derivatives in these advanced applications.

Environmental Chemistry and Green Synthesis Aspects of Kelly M1 Research Focus

Sustainable Synthesis Approaches for Kelly M1 Production

The chemical synthesis of complex steroid molecules like this compound traditionally involves multi-step processes that can utilize hazardous reagents and generate significant waste. The principles of green chemistry offer a framework for developing more sustainable synthetic routes. While specific green synthesis protocols for this compound are not extensively documented in current literature, several strategies applicable to steroid synthesis could be employed.

Biocatalysis: One of the most promising approaches is the use of enzymes or whole-cell biocatalysts. Specific enzymes, such as hydroxysteroid dehydrogenases, could be used to introduce hydroxyl groups with high stereoselectivity, a key feature of the this compound structure. Fermentation processes using genetically engineered microorganisms could also be designed to produce this compound or its precursors from simpler, renewable feedstocks. This would reduce the reliance on petrochemical-derived starting materials and harsh reaction conditions.

Catalytic Methods: The development of novel catalysts can also contribute to greener synthetic pathways. For instance, using solid acid catalysts instead of corrosive mineral acids for cyclization reactions can simplify purification and minimize waste. Similarly, employing catalytic hydrogenation with recyclable catalysts for stereospecific reductions is preferable to using stoichiometric metal hydride reagents.

Alternative Solvents: A key aspect of green chemistry is the use of environmentally benign solvents. Supercritical fluids, such as carbon dioxide, ionic liquids, and bio-based solvents, can replace chlorinated and other volatile organic compounds (VOCs) that are commonly used in steroid synthesis.

| Green Synthesis Strategy | Potential Application for this compound Synthesis | Environmental Benefit |

| Biocatalysis | Stereoselective hydroxylation and reduction steps. | High selectivity, mild reaction conditions, reduced waste. |

| Heterogeneous Catalysis | Use of solid acid and recyclable metal catalysts. | Ease of catalyst separation and reuse, reduced corrosion. |

| Alternative Solvents | Replacement of VOCs with supercritical CO2 or bio-solvents. | Reduced air and water pollution, improved worker safety. |

| Process Intensification | Use of microreactors for improved reaction control. | Higher yields, reduced energy consumption, smaller footprint. |

Further research in these areas is necessary to develop a fully sustainable and economically viable synthesis of this compound for research and potential applications.

Environmental Fate and Degradation Pathways of this compound in Model Systems

As a steroid metabolite, this compound can enter the environment through the excretion of humans and animals. Understanding its fate and persistence in various environmental compartments is crucial for assessing its potential ecological impact. Steroid hormones and their metabolites are considered contaminants of emerging concern due to their potential endocrine-disrupting effects. nih.gov

Biodegradation: The primary mechanism for the removal of steroids in the environment is expected to be microbial degradation. siu.edu In wastewater treatment plants and natural aquatic and soil environments, diverse microbial communities can metabolize steroid molecules. The degradation of the pregnane (B1235032) skeleton of this compound would likely proceed through hydroxylation, oxidation, and ring cleavage, ultimately leading to mineralization to carbon dioxide and water under aerobic conditions. However, under anaerobic conditions, degradation is generally slower, and metabolites may accumulate. siu.edu

Sorption and Transport: The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient, will influence its distribution in the environment. Steroid molecules tend to sorb to organic matter in soil and sediment, which can reduce their bioavailability but also increase their persistence. epa.gov The potential for transport to groundwater and surface water is a concern, particularly in areas with high inputs from agricultural runoff or wastewater effluent.

Photodegradation: In sunlit surface waters, photodegradation could contribute to the transformation of this compound. However, the extent of this process would depend on the compound's light absorption properties and the presence of photosensitizers in the water.

| Environmental Process | Relevance to this compound | Influencing Factors |

| Aerobic Biodegradation | Likely the primary removal mechanism in surface waters and topsoil. | Microbial community composition, temperature, oxygen levels. |

| Anaerobic Biodegradation | Slower degradation, potential for metabolite accumulation in sediments. | Redox potential, presence of specific anaerobic bacteria. |

| Sorption | Partitioning to soil and sediment organic matter. | Organic carbon content of soil/sediment, pH. |

| Photodegradation | Potential transformation in sunlit surface waters. | Water clarity, depth, presence of dissolved organic matter. |

Studies on the environmental fate of other steroid metabolites suggest that while many are biodegradable, their continuous introduction into the environment can lead to pseudo-persistence. nih.govsiu.edu More research is needed to determine the specific degradation pathways and half-life of this compound in various environmental model systems.

Development of Environmentally Benign Analytical Methods for this compound Detection

Accurate and sensitive detection of this compound in environmental and biological matrices is essential for monitoring its presence and understanding its fate. The development of analytical methods that are both effective and environmentally friendly is a key goal of green analytical chemistry.

Miniaturized Extraction Techniques: Traditional liquid-liquid extraction methods for steroids often use large volumes of organic solvents. Green alternatives focus on miniaturization to reduce solvent consumption and waste generation. nih.govresearchgate.net These include:

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is used to extract analytes from a sample.

Stir-Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger sorbent volume, providing higher recovery.

Dispersive Liquid-Liquid Microextraction (DLLME): Uses a small amount of extraction solvent dispersed in the sample, followed by centrifugation.

Advanced Chromatographic and Detection Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are powerful techniques for the analysis of steroids. nih.gov To make these methods greener, efforts are being made to reduce solvent use through shorter columns, faster analysis times, and the use of more environmentally friendly mobile phases, such as water with ethanol (B145695) or methanol (B129727) instead of acetonitrile. The high sensitivity and selectivity of tandem mass spectrometry (MS/MS) allow for the detection of very low concentrations of analytes, reducing the need for extensive sample pre-concentration. nih.govusgs.gov

| Analytical Step | Green Alternative | Principle | Environmental Benefit |

| Sample Extraction | Solid-Phase Microextraction (SPME) | Adsorption of analyte onto a coated fiber. | Solvent-free, reusable fibers. |

| Dispersive Liquid-Liquid Microextraction (DLLME) | Use of microliter volumes of extraction solvent. | Drastic reduction in solvent consumption. | |

| Chromatographic Separation | Ultra-High-Performance Liquid Chromatography (UHPLC) | Use of smaller particles and shorter columns. | Reduced solvent use and faster analysis times. |

| Detection | Tandem Mass Spectrometry (MS/MS) | Highly selective and sensitive detection. | Allows for analysis of smaller sample volumes, minimizing waste. |

The development and validation of such green analytical methods will be crucial for future research on the environmental occurrence and fate of this compound and other steroid metabolites.

Future Research Directions and Unexplored Avenues for Kelly M1

Integration of Kelly M1 Research with Systems Biology and Multi-Omics Approaches

A systems biology approach, which seeks to understand the complex interactions within biological systems, is crucial for elucidating the broader significance of this compound. By integrating multi-omics data, researchers can move beyond a single-molecule focus to a more holistic view of its function.

Future research should aim to integrate data from genomics, transcriptomics, proteomics, and metabolomics to map the interaction network of this compound. For instance, transcriptomic studies could identify genes whose expression is altered in the presence of this compound, while proteomics could reveal protein interactions. Metabolomic analyses would place this compound within the larger context of the steroid metabolome and other metabolic pathways. nih.govresearchgate.netnih.gov This integrated approach could uncover novel pathways influenced by this compound and provide insights into its regulatory functions.

Table 1: Proposed Multi-Omics Integration for this compound Research

| Omics Layer | Research Question | Potential Findings |

|---|---|---|

| Genomics | Are there genetic predispositions to altered this compound levels? | Identification of single nucleotide polymorphisms (SNPs) in genes related to aldosterone (B195564) metabolism or gut microbiome composition that correlate with this compound concentrations. |

| Transcriptomics | How does this compound influence gene expression in target tissues? | Discovery of this compound-responsive genes and signaling pathways in tissues such as the kidney, colon, and adrenal glands. |

| Proteomics | Does this compound interact with specific proteins or alter the proteome? | Identification of this compound binding proteins, potentially uncovering novel receptors or enzymatic targets, and changes in protein abundance that could serve as biomarkers. |

| Metabolomics | What is the relationship between this compound and the broader metabolic profile? | Characterization of the metabolic signature associated with varying levels of this compound, providing a more complete picture of its role in metabolic homeostasis. nih.gov |

Exploration of this compound's Role in Emerging Mechanistic Paradigms

Recent advancements in endocrinology have revealed new paradigms in steroid hormone action and metabolism. Investigating this compound within these emerging frameworks could yield significant breakthroughs.

One such paradigm is the growing appreciation for the role of the gut microbiome in steroid hormone metabolism. nih.govifm.orgbiorxiv.orgnih.govbiorxiv.org Given that this compound is likely a product of bacterial deoxygenation of aldosterone in the gut, future research should focus on identifying the specific bacterial species and enzymatic pathways responsible for its formation. nih.gov Understanding the interplay between diet, the gut microbiome, and this compound production could have significant implications for health and disease.

Another emerging area is the concept of "intracrinology," where tissues locally synthesize and metabolize steroid hormones. oup.com It would be valuable to investigate whether this compound is produced or has activity within specific tissues, independent of its circulating levels. This could reveal previously unknown autocrine or paracrine signaling roles.

Furthermore, new insights into aldosterone signaling pathways and their roles in conditions like metabolic syndrome and resistant hypertension offer a framework for exploring the potential effects of this compound. nih.govacpjournals.org Research could investigate whether this compound can modulate the activity of the mineralocorticoid receptor or other receptors involved in aldosterone signaling.

Development of Advanced Methodologies for this compound Characterization

To fully understand the biological significance of this compound, the development and application of advanced analytical and imaging techniques are essential.

High-resolution mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), will be crucial for the sensitive and specific quantification of this compound in various biological matrices, including plasma, urine, and fecal samples. nih.govresearchgate.netendocrine-abstracts.orgnih.gov The development of high-throughput methods would facilitate large-scale clinical and epidemiological studies. endocrine-abstracts.orgwaters.com

Structural biology techniques, such as cryo-electron microscopy (cryo-EM), could be employed to determine the three-dimensional structure of this compound in complex with potential binding partners, such as receptors or enzymes. nih.govnih.govresearchgate.netwiley.com This would provide invaluable insights into its mechanism of action at a molecular level.

Computational modeling and simulation can also play a significant role in predicting the metabolic fate of this compound and its interactions with biological targets. nih.govqucosa.deovid.comresearchgate.netoup.com Mechanistic models of steroidogenesis could be expanded to include the formation and clearance of this compound, allowing for in silico experiments to test various hypotheses. nih.govovid.comoup.com

Table 2: Advanced Methodologies for Future this compound Characterization

| Methodology | Application to this compound Research | Expected Outcome |

|---|---|---|

| High-Resolution Mass Spectrometry | Development of sensitive and specific assays for this compound quantification in diverse biological samples. | Accurate measurement of this compound levels to establish reference ranges and explore its association with various physiological and pathological states. nih.govendocrine-abstracts.org |

| Cryo-Electron Microscopy (Cryo-EM) | Structural determination of this compound bound to potential protein targets (e.g., receptors, enzymes). | Detailed understanding of the molecular interactions that mediate the biological effects of this compound. nih.govnih.gov |

Interdisciplinary Research Synergies for this compound Investigations

The complexity of steroid hormone biology necessitates a collaborative, interdisciplinary approach to unravel the mysteries of this compound.

Collaborations between endocrinologists, microbiologists, and gastroenterologists will be essential to fully explore the gut microbiome's role in this compound production and its systemic effects. Clinical researchers and analytical chemists must work together to develop robust assays for this compound and to correlate its levels with clinical outcomes in various patient populations. Furthermore, partnerships between computational biologists and molecular endocrinologists can lead to predictive models of this compound action that can be validated in the laboratory. topdoctors.co.uknih.govnih.govfeatured.com Such synergistic efforts will be paramount in translating basic research findings on this compound into potential clinical applications. The field of endocrinology has a significant potential for cross-disciplinary research. endocrinology.org

Q & A

Basic: How should researchers design experiments to synthesize and characterize Kelly M1?

A robust experimental design begins with clearly defining objectives (e.g., purity, yield, structural confirmation). Use established protocols for synthesis, ensuring reproducibility by detailing reagents, conditions, and instrumentation . Characterization should include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC), with raw data and calibration curves provided in supplementary materials . Validate methods using positive/negative controls and report uncertainties (e.g., ±SD for triplicate measurements) .

Basic: What strategies are effective for conducting a systematic literature review on this compound?

Use domain-specific repositories (e.g., PubMed, SciFinder) and data aggregators (Google Scholar) with advanced search operators (e.g., site:.edu + "this compound" + synthesis) to filter peer-reviewed studies . Create a matrix to track key findings, contradictions, and gaps (Table 1). Prioritize recent studies but include seminal works to contextualize historical methodologies .

Table 1: Literature Review Framework

| Parameter | Source 1 | Source 2 | Gap Identified |

|---|---|---|---|

| Synthesis Yield | 78% | 82% | Optimal catalyst? |

| Purity (HPLC) | 95% | 89% | Contamination sources? |

Advanced: How should researchers resolve contradictions in this compound’s reported physicochemical properties?

Apply principal contradiction analysis: Identify conflicting data (e.g., divergent melting points) and assess methodological differences (e.g., DSC vs. capillary methods) . Conduct controlled replication studies to isolate variables (e.g., solvent purity, heating rates) . Use statistical tools (ANOVA, t-tests) to determine if discrepancies are significant (p < 0.05) . Document unresolved issues for future research .

Advanced: What interdisciplinary approaches enhance the study of this compound’s biological activity?

Combine computational modeling (molecular docking) with in vitro assays to predict and validate binding affinities . Collaborate with bioinformatics teams to analyze omics data (e.g., transcriptomic responses to this compound exposure) . Ensure ethical compliance for biological studies, including cytotoxicity controls and IRB approvals .

Basic: What practices ensure reliable data collection and management in this compound research?

- Use electronic lab notebooks (ELNs) for real-time data entry and version control .

- Store raw spectra, chromatograms, and instrument logs in FAIR-compliant repositories (e.g., Zenodo) .

- Implement metadata standards (e.g., DOI, experimental conditions) to facilitate replication .

Advanced: How can researchers optimize this compound’s characterization using advanced analytical techniques?

Apply hyphenated techniques (LC-MS/MS) for trace impurity detection . Use X-ray crystallography for absolute configuration determination, reporting refinement parameters (R-factors) in crystallographic tables . Cross-validate results with independent labs to confirm reproducibility .

Basic: What steps validate the accuracy of this compound’s analytical methods?

- Calibrate instruments with certified reference materials .

- Perform spike-and-recovery experiments (e.g., 90–110% recovery for HPLC) .

- Report limit of detection (LOD) and quantification (LOQ) for each method .

Advanced: How should replication studies for this compound’s synthesis be structured?

Publish detailed protocols in open-access formats (e.g., Protocols.io ), including troubleshooting steps (e.g., handling hygroscopic intermediates) . Use independent replication teams and blinded data analysis to minimize bias . Report both successful and failed attempts to highlight critical variables .

Basic: What statistical methods are appropriate for analyzing this compound’s experimental data?

- Descriptive statistics (mean, median) for yield/purity .

- Regression analysis for structure-activity relationships .

- Principal Component Analysis (PCA) to identify spectral outliers .

Advanced: How can longitudinal studies on this compound’s stability be designed?

Use accelerated stability testing (ICH guidelines) under varied conditions (pH, temperature) . Monitor degradation products via LC-MS every 3–6 months, with kinetic modeling (Arrhenius plots) to predict shelf life . Archive samples in controlled environments (−80°C) for retrospective analysis .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.